2-([1,1'-biphenyl]-4-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-biphenyl]-4-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide is a complex organic compound that features a biphenyl core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst.
Introduction of the piperidine moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction.
Acylation: The final step involves the acylation of the amine group with isonicotinoyl chloride to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-biphenyl]-4-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the biphenyl core.
Reduction: Reduced forms of the acetamide group.
Substitution: Substituted derivatives at the piperidine ring.
Scientific Research Applications
2-([1,1’-biphenyl]-4-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The biphenyl core allows for π-π interactions with aromatic residues in proteins, while the piperidine and acetamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-([1,1’-biphenyl]-4-yl)acetamide: Lacks the piperidine and isonicotinoyl groups, resulting in different biological activity.
N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide: Lacks the biphenyl core, affecting its ability to interact with aromatic residues.
Uniqueness
The unique combination of the biphenyl core with the piperidine and isonicotinoyl groups in 2-([1,1’-biphenyl]-4-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where such structural features are crucial for activity.
Properties
IUPAC Name |
2-(4-phenylphenyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c30-25(18-20-6-8-23(9-7-20)22-4-2-1-3-5-22)28-19-21-12-16-29(17-13-21)26(31)24-10-14-27-15-11-24/h1-11,14-15,21H,12-13,16-19H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCVLTMGVNKNQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.